![molecular formula C7H2Br2F4 B1409935 3,4-Dibromo-5-fluorobenzotrifluoride CAS No. 1804417-25-1](/img/structure/B1409935.png)
3,4-Dibromo-5-fluorobenzotrifluoride
Overview
Description
3,4-Dibromo-5-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H2Br2F4 . It is also known by its IUPAC name 1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of 3,4-Dibromo-5-fluorobenzotrifluoride involves several steps. One method involves nitrifying m-fluorobenzotrifluoride in a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride. This is then reduced in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound, 2-bromo-5-fluorobenzotrifluoride, is synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate .Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-5-fluorobenzotrifluoride can be represented by the IUPAC Standard InChI: InChI=1S/C7H3BrF4/c8-5-1-3(7(10,11)12)2-6(9)4-5/h1-3H . The 3D structure of the compound can be viewed using Java or Javascript .Scientific Research Applications
Spin-Spin Coupling in NMR Spectroscopy
Research by Schaefer et al. (1979) explored the spin–spin coupling constants in fluorine nuclei of benzotrifluoride derivatives, including 3,4-dibromo-5-fluorobenzotrifluoride. The study utilized 1H and 19F NMR spectroscopy to understand the coupling mechanisms, which can be critical in structural determination and analysis of such compounds (Schaefer, Niemczura, Wong, & Marat, 1979).
Synthesis of Polyhaloaromatics
Porwisiak and Dmowski (1991) focused on the synthesis of poly- and perfluoro-1,3,5,7-tetrahydrobenzo[1,2-c:4,5-c'] difurans, demonstrating the potential use of such fluorinated compounds in the development of novel materials and chemicals (Porwisiak & Dmowski, 1991).
Continuous-Flow Millireactor in Chemical Synthesis
Chen et al. (2020) described a process for synthesizing 5-fluoro-2-nitrobenzotrifluoride using a continuous-flow millireactor system. This research highlights the application of such fluorinated compounds in the manufacturing of fine chemicals, showcasing advancements in process safety and efficiency (Chen, Shen, Qiu, Wu, Bai, & Su, 2020).
Photophysical Properties of Fluorinated Compounds
Krebs and Spanggaard (2002) investigated the impact of perfluorination on photophysical properties through the synthesis and characterization of fluorinated benzene compounds. This research contributes to the understanding of how fluorine substitution affects material properties, which can be relevant in various industrial and scientific applications (Krebs & Spanggaard, 2002).
Exploring Regioflexible Substitution
Schlosser and Heiss (2003) demonstrated the regioflexible substitution of 1,3-difluorobenzene, which included the synthesis of various halogenated compounds. Such research provides valuable insights into the synthesis strategies and applications of fluorinated aromatic compounds in chemistry (Schlosser & Heiss, 2003).
Safety And Hazards
properties
IUPAC Name |
1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)2-5(10)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFTOWGWIUFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-5-fluorobenzotrifluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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